Cas no 897620-98-3 (2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide)

2-(2-{(4-Chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide is a synthetic organic compound featuring a thiazole core functionalized with urea and acetamide moieties. Its structure incorporates a 4-chlorophenyl group and a pyridinylmethyl substituent, contributing to its potential as a bioactive intermediate in pharmaceutical research. The compound’s molecular design suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capabilities and aromatic interactions. Its well-defined heterocyclic framework enhances selectivity and binding affinity in target applications. Suitable for controlled synthesis, it offers researchers a versatile scaffold for further derivatization in drug discovery and biochemical studies.
2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide structure
897620-98-3 structure
Product Name:2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide
CAS No:897620-98-3
MF:C18H16ClN5O2S
MW:401.869940757751
CID:6233828
PubChem ID:18567603
Update Time:2025-06-11

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide
    • 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-4-yl)methyl]acetamide
    • 2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
    • 897620-98-3
    • AKOS024627015
    • F2096-0549
    • 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
    • Inchi: 1S/C18H16ClN5O2S/c19-13-1-3-14(4-2-13)22-17(26)24-18-23-15(11-27-18)9-16(25)21-10-12-5-7-20-8-6-12/h1-8,11H,9-10H2,(H,21,25)(H2,22,23,24,26)
    • InChI Key: IPNTXFTUSWLPOZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(NC1=NC(=CS1)CC(NCC1C=CN=CC=1)=O)=O

Computed Properties

  • Exact Mass: 401.0713236g/mol
  • Monoisotopic Mass: 401.0713236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 124Ų

2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide Pricemore >>

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2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide Related Literature

Additional information on 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide

Introduction to 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide (CAS No. 897620-98-3)

The compound 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide, identified by its CAS number 897620-98-3, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention for its potential applications in therapeutic research. The presence of multiple pharmacophoric moieties, including a thiazole core, a pyridine substituent, and a carbamoylamino group, positions this compound as a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel pharmaceutical agents. The thiazole scaffold, known for its biological activity and structural versatility, has been extensively studied for its role in various pharmacological mechanisms. In particular, derivatives of thiazole have demonstrated efficacy in targeting inflammatory pathways, bacterial infections, and even certain types of cancer. The incorporation of a 4-chlorophenyl group into the molecular structure further enhances the compound's potential by introducing lipophilicity and electronic properties that can modulate receptor interactions.

The pyridine moiety in 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide adds another layer of complexity and functionality. Pyridine derivatives are well-documented for their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The specific arrangement of the pyridine substituent at the N-position of the acetamide group suggests potential interactions with biological targets such as enzymes and receptors involved in signal transduction pathways.

One of the most compelling aspects of this compound is its multifaceted interaction potential. The combination of the thiazole, pyridine, and carbamoylamino functionalities creates a rich chemical landscape that can be exploited for designing molecules with enhanced binding affinity and selectivity. This is particularly relevant in the context of developing drugs that target complex diseases where precise molecular interactions are crucial.

Current research in medicinal chemistry increasingly emphasizes the use of computational methods to predict and optimize molecular properties. Virtual screening techniques have been instrumental in identifying lead compounds with promising pharmacological profiles. In this regard, 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide has been subjected to various computational analyses to evaluate its binding affinity to potential drug targets. These studies have revealed that the compound exhibits favorable interactions with enzymes such as kinases and proteases, which are often implicated in disease pathogenesis.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, have been employed to construct the complex core structure efficiently. The synthesis also involves protecting group strategies to safeguard sensitive functional groups during subsequent transformations.

In terms of biological evaluation, preliminary studies have shown that derivatives of this class exhibit interesting pharmacological activities. For instance, some analogs have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, preclinical data suggest potential applications in treating neurological disorders by interacting with neurotransmitter receptors.

The structural features of 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide also make it an attractive candidate for further derivatization to explore new pharmacological spaces. By modifying substituents or introducing additional functional groups, researchers can fine-tune the compound's properties to achieve desired outcomes in terms of potency, selectivity, and pharmacokinetic behavior.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like 2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide represent a testament to the ongoing progress in medicinal chemistry. Their complex structures and diverse functionalities offer a wealth of opportunities for developing next-generation drugs that address unmet medical needs.

In conclusion,2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(pyridin-4-yl)methylacetamide (CAS No. 897620-98-3) is a structurally sophisticated molecule with significant potential in therapeutic research. Its unique combination of pharmacophoric elements positions it as a valuable tool for further exploration in drug discovery efforts aimed at treating various diseases.

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